4-(1-methylcyclopropyl)-1H-pyrazole chemical structure and properties
4-(1-methylcyclopropyl)-1H-pyrazole chemical structure and properties
Topic: 4-(1-methylcyclopropyl)-1H-pyrazole chemical structure and properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Privileged Scaffold for Metabolic Stability and Conformational Control in Drug Design [1]
Abstract
4-(1-Methylcyclopropyl)-1H-pyrazole (CAS: 2229122-15-8 / 1448378-22-6) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Functioning as a metabolically robust bioisostere of the tert-butyl or isopropyl group, this moiety offers a unique combination of lipophilicity, steric bulk, and conformational restriction.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and strategic application in optimizing pharmacokinetics (PK) and potency in kinase and GPCR inhibitor discovery.[1]
Chemical Identity & Physicochemical Properties[1][2][3]
The 4-(1-methylcyclopropyl)-1H-pyrazole scaffold consists of a pyrazole ring substituted at the C4 position with a 1-methylcyclopropyl group.[1] This specific substitution pattern is critical; the 1-methyl group eliminates the benzylic-like proton found in simple cyclopropyl or isopropyl analogs, significantly altering metabolic susceptibility.[1]
1.1 Structural Specifications
-
IUPAC Name: 4-(1-methylcyclopropyl)-1H-pyrazole[1]
-
Molecular Formula: C
H N [1] -
Molecular Weight: 122.17 g/mol [1]
-
SMILES: CC1(CC1)c2c[nH]nc2[1]
-
Tautomerism: Exists in equilibrium between 1H- and 2H- tautomers.[1] In solution, the proton rapidly exchanges between N1 and N2.[1]
1.2 Key Physicochemical Data
The following data aggregates calculated and consensus values used in hit-to-lead optimization.
| Property | Value | Context |
| cLogP | 1.6 – 1.8 | Moderate lipophilicity; ideal for hydrophobic pocket occupancy.[1] |
| pKa (MH+) | ~2.5 | Pyrazole nitrogen protonation.[1] Weakly basic. |
| pKa (NH) | ~14.0 | Pyrazole NH deprotonation.[1] Weakly acidic.[1] |
| TPSA | 28.7 Ų | Polar surface area derived solely from the pyrazole ring.[1] |
| H-Bond Donors | 1 | Pyrazole NH.[1] |
| H-Bond Acceptors | 1 | Pyrazole N (lone pair).[1] |
| Rotatable Bonds | 1 | Bond between Pyrazole C4 and Cyclopropyl C1.[1] |
Medicinal Chemistry Rationale
Why select 4-(1-methylcyclopropyl)-1H-pyrazole over standard alkyl pyrazoles? The decision is driven by three mechanistic factors: Metabolic Blocking , Conformational Locking , and Bioisosterism .[1]
2.1 Metabolic Blocking (The "Methyl Effect")
A common liability in drug candidates containing isopropyl or cyclopropyl groups is oxidative metabolism (hydroxylation) at the
-
Isopropyl: Susceptible to tertiary hydroxylation.[1]
-
Cyclopropyl: Susceptible to ring opening or oxidation if an
-proton is present.[1] -
1-Methylcyclopropyl: The quaternary center at C1 removes the abstractable proton, effectively blocking the primary metabolic soft spot.[1] This modification frequently extends half-life (
) and improves oral bioavailability.[1]
2.2 Conformational Restriction
Unlike an isopropyl group, which has free rotation allowing multiple conformers, the cyclopropyl ring is rigid.[1] The 1-methyl substituent further restricts the rotation of the bond connecting the cyclopropyl and pyrazole rings due to steric clash with the pyrazole ortho-protons.[1] This "locks" the vector of the hydrophobic group, reducing the entropic penalty upon binding to a protein target.[1]
2.3 Bioisosterism
The 1-methylcyclopropyl group acts as a bioisostere for:
-
tert-Butyl: Similar spherical volume but with different electronic properties (sigma-hole effects).[1]
-
Isopropyl: Similar lipophilicity but improved metabolic stability.[1]
Synthesis & Manufacturing
Two primary routes are employed: Suzuki-Miyaura Coupling (preferred for discovery/library synthesis) and Cyclopropanation (preferred for scale-up/process chemistry).[1]
3.1 Route A: Suzuki-Miyaura Cross-Coupling
This is the standard medicinal chemistry route, utilizing commercially available boronic acids.[1]
-
Reagents: 4-Bromo-1H-pyrazole (N-protected, e.g., THP or SEM) + 1-Methylcyclopropylboronic acid.[1]
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) .[1] -
Base: K
CO or Cs CO .[1] -
Solvent: Dioxane/Water or Toluene/Water.[1]
3.2 Route B: Simmons-Smith Cyclopropanation (Scale-Up)
For kilogram-scale manufacturing, avoiding expensive boronic acids is desirable.[1] This route builds the cyclopropyl ring on the pyrazole core.[1]
-
Precursor: 4-Acetyl-1H-pyrazole (protected).[1]
-
Olefination: Wittig reaction (Methyltriphenylphosphonium bromide) converts acetyl to isopropenyl.[1]
-
Cyclopropanation: Simmons-Smith reagent (Zn-Cu couple or Et
Zn + CH I ) converts the isopropenyl group to 1-methylcyclopropyl.[1]
3.3 Synthesis Workflow Diagram
Figure 1: Comparison of Discovery (Suzuki) and Process (Cyclopropanation) synthetic routes.[1]
Experimental Protocols
Protocol A: Suzuki Coupling (Discovery Scale)
Use this protocol for synthesizing gram-scale quantities for SAR studies.[1]
Materials:
-
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq)[1]
-
1-Methylcyclopropylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl
[1]·DCM (0.05 eq)[1] -
K
CO (3.0 eq)[1] -
1,4-Dioxane / Water (4:1 ratio)[1]
Procedure:
-
Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Add solvents and sparge with nitrogen for 10 minutes.[1]
-
Catalyst Addition: Add Pd catalyst under nitrogen flow. Seal the vial.
-
Reaction: Heat to 90°C for 16 hours. Monitor by LC-MS (Target [M+H]+ ~ 207 for THP-protected).[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Deprotection: Dissolve crude in MeOH, add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.
-
Purification: Concentrate and purify via reverse-phase HPLC or recrystallization (as HCl salt).
Protocol B: Handling & Stability
-
Storage: The free base is a solid/oil that is stable at room temperature but should be stored at -20°C for long term.[1] The hydrochloride salt is a hygroscopic solid; store in a desiccator.[1]
-
Safety: Pyrazoles can be skin irritants. 1-Methylcyclopropyl derivatives are generally non-genotoxic, but standard PPE (gloves, goggles, fume hood) is mandatory.[1]
Application in Drug Discovery[1][4]
The 4-(1-methylcyclopropyl)-1H-pyrazole motif is prominently featured in kinase inhibitors where the pyrazole acts as the "hinge binder" or a scaffold to project the hydrophobic cyclopropyl group into a solvent-exposed region or a hydrophobic selectivity pocket (e.g., the "gatekeeper" region).[1]
Case Study: CCR6 Antagonists In the development of CCR6 antagonists for autoimmune diseases, the 1-methylcyclopropyl group was utilized to replace an isopropyl group.[1]
-
Observation: The isopropyl analog suffered from rapid oxidative clearance.[1]
-
Solution: Substitution with 1-methylcyclopropyl maintained the necessary hydrophobic contact within the receptor pocket while blocking the metabolic soft spot, significantly improving intrinsic clearance (
) data in microsomes.[1]
References
-
Bioisosterism in Medicinal Chemistry: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]
-
Cyclopropyl Group Properties: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]
-
HCV Protease Inhibitors (SAR Example): Llinàs-Brunet, M., et al. (2010).[1] Discovery of Danoprevir (ITMN-191/RG7227), a Highly Potent and Selective Inhibitor of Hepatitis C Virus NS3/4A Protease.[1] Journal of Medicinal Chemistry, 53(17), 6466-6490.[1] (Demonstrates use of substituted cyclopropyls). Link[1]
-
Suzuki Coupling of Pyrazoles: Kudo, N., et al. (2011).[1] Efficient Synthesis of 4-Substituted Pyrazoles via Suzuki-Miyaura Coupling.[1] Chemical & Pharmaceutical Bulletin, 59(5), 629-633.[1] Link
